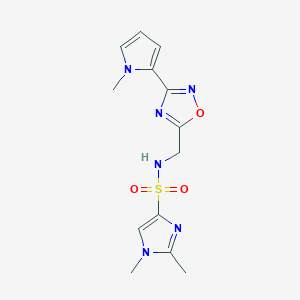
1,2-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H16N6O3S and its molecular weight is 336.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1,2-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic molecule that integrates several pharmacologically relevant moieties. This article explores its biological activity, drawing on diverse sources to provide a comprehensive overview of its potential therapeutic applications.
Structure
The compound features a sulfonamide group, an imidazole ring, and an oxadiazole derivative, which are known for their biological activities. The presence of the pyrrole unit further enhances its potential as a therapeutic agent.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₈N₄O₃S
- Molecular Weight : 318.39 g/mol
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HeLa (Cervical) | 92.4 |
| Compound 2 | OVXF 899 (Ovarian) | 2.76 |
| Compound 3 | PXF 1752 (Pleuramesothelioma) | 9.27 |
These findings suggest that modifications to the oxadiazole structure can enhance antitumor activity significantly .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to inhibit key pathways involved in cell cycle regulation.
- Induction of Apoptosis : Many derivatives promote programmed cell death in cancer cells, which is critical for effective cancer therapy.
- Targeting Specific Kinases : The oxadiazole derivatives may inhibit kinases involved in tumor progression and metastasis .
Anti-inflammatory and Antimicrobial Activity
The compound also shows promise in anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit cyclooxygenases (COX-1 and COX-2), which are pivotal in inflammatory processes.
- Antimicrobial Activity : Studies have indicated effectiveness against various bacterial strains, suggesting potential use in treating infections .
Neuroprotective Effects
Recent studies highlight the neuroprotective properties of oxadiazole derivatives. These compounds may interact with metabotropic glutamate receptors, offering therapeutic avenues for conditions like stroke and neurodegenerative diseases .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related oxadiazole compound against multiple human cancer cell lines. The results demonstrated that modifications to the oxadiazole structure led to enhanced cytotoxicity, particularly against ovarian cancer cells (OVXF 899) with an IC50 value of 2.76 µM .
Study 2: Anti-inflammatory Potential
Another research effort assessed the anti-inflammatory effects of similar sulfonamide derivatives. The study found that these compounds effectively inhibited COX enzymes in vitro, indicating their potential as anti-inflammatory agents .
Properties
IUPAC Name |
1,2-dimethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S/c1-9-15-12(8-19(9)3)23(20,21)14-7-11-16-13(17-22-11)10-5-4-6-18(10)2/h4-6,8,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIDAIZIZAPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














